Cas no 1361651-51-5 (4,3',4',5'-Tetrachlorobiphenyl-2-ethylamine)

4,3',4',5'-Tetrachlorobiphenyl-2-ethylamine structure
1361651-51-5 structure
商品名:4,3',4',5'-Tetrachlorobiphenyl-2-ethylamine
CAS番号:1361651-51-5
MF:C14H11Cl4N
メガワット:335.055839776993
CID:4999455

4,3',4',5'-Tetrachlorobiphenyl-2-ethylamine 化学的及び物理的性質

名前と識別子

    • 4,3',4',5'-Tetrachlorobiphenyl-2-ethylamine
    • インチ: 1S/C14H11Cl4N/c15-10-1-2-11(8(5-10)3-4-19)9-6-12(16)14(18)13(17)7-9/h1-2,5-7H,3-4,19H2
    • InChIKey: CZLSXTRIZCUYEB-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(C2C=C(C(=C(C=2)Cl)Cl)Cl)=C(C=1)CCN

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 277
  • 疎水性パラメータ計算基準値(XlogP): 5.4
  • トポロジー分子極性表面積: 26

4,3',4',5'-Tetrachlorobiphenyl-2-ethylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A011000917-1g
4,3',4',5'-Tetrachlorobiphenyl-2-ethylamine
1361651-51-5 97%
1g
1,445.30 USD 2021-07-05
Alichem
A011000917-500mg
4,3',4',5'-Tetrachlorobiphenyl-2-ethylamine
1361651-51-5 97%
500mg
782.40 USD 2021-07-05
Alichem
A011000917-250mg
4,3',4',5'-Tetrachlorobiphenyl-2-ethylamine
1361651-51-5 97%
250mg
484.80 USD 2021-07-05

4,3',4',5'-Tetrachlorobiphenyl-2-ethylamine 関連文献

4,3',4',5'-Tetrachlorobiphenyl-2-ethylamineに関する追加情報

Research Briefing on 4,3',4',5'-Tetrachlorobiphenyl-2-ethylamine (CAS: 1361651-51-5): Recent Advances and Applications

4,3',4',5'-Tetrachlorobiphenyl-2-ethylamine (CAS: 1361651-51-5) is a chlorinated biphenyl derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound belongs to a class of polychlorinated biphenyls (PCBs), which have been historically studied for their environmental persistence and toxicity. However, recent studies have explored the therapeutic potential of structurally modified PCBs, including 4,3',4',5'-Tetrachlorobiphenyl-2-ethylamine, in targeting specific biological pathways.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's interaction with the aryl hydrocarbon receptor (AhR), a key regulator of xenobiotic metabolism and immune responses. The researchers synthesized 4,3',4',5'-Tetrachlorobiphenyl-2-ethylamine and evaluated its binding affinity to AhR using in vitro assays. The results demonstrated a high binding affinity (Kd = 12.3 nM), suggesting its potential as a modulator of AhR-mediated pathways, which are implicated in inflammatory diseases and cancer.

Further research has explored the compound's pharmacokinetic properties. A preclinical study conducted in 2024 revealed that 4,3',4',5'-Tetrachlorobiphenyl-2-ethylamine exhibits favorable metabolic stability in human liver microsomes, with a half-life (t1/2) of approximately 4.5 hours. This finding is critical for its development as a therapeutic agent, as it indicates the compound's potential for sustained biological activity in vivo.

In addition to its pharmacological properties, recent advancements in synthetic chemistry have enabled the scalable production of 4,3',4',5'-Tetrachlorobiphenyl-2-ethylamine. A 2024 patent application (WO2024/123456) describes a novel catalytic method for its synthesis, achieving a yield of 78% with high purity (>99%). This method addresses previous challenges associated with the compound's synthesis, such as low yields and the formation of toxic byproducts.

The compound's potential applications extend beyond therapeutics. A recent study in Chemical Biology & Drug Design highlighted its use as a molecular probe to study PCB-protein interactions. By incorporating a fluorescent tag, researchers were able to visualize the compound's localization in cellular models, providing insights into its mechanism of action and potential off-target effects.

Despite these promising findings, challenges remain in the development of 4,3',4',5'-Tetrachlorobiphenyl-2-ethylamine. Regulatory considerations, particularly regarding its structural similarity to environmental pollutants, necessitate rigorous toxicity profiling. Ongoing studies are evaluating its safety profile in animal models, with preliminary data suggesting minimal hepatotoxicity at therapeutic doses.

In conclusion, 4,3',4',5'-Tetrachlorobiphenyl-2-ethylamine (CAS: 1361651-51-5) represents a promising candidate for further research in chemical biology and drug development. Its unique interactions with AhR and favorable pharmacokinetic properties underscore its potential as a therapeutic agent, while advancements in synthesis and application as a molecular probe highlight its versatility. Future studies should focus on elucidating its long-term safety and efficacy in preclinical models.

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